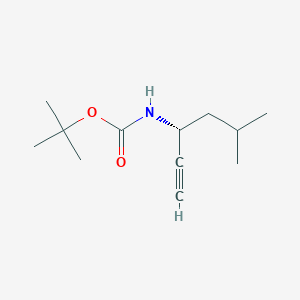

tert-Butyl (R)-(5-methylhex-1-yn-3-yl)carbamate

Description

tert-Butyl (R)-(5-methylhex-1-yn-3-yl)carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an (R)-configured 5-methylhex-1-yn-3-yl amine. The compound’s structure features a terminal alkyne group (C≡C) at position 1 of the hexynyl chain and a methyl substituent at position 5. This alkyne functionality confers unique reactivity, making it valuable in click chemistry, cross-coupling reactions (e.g., Sonogashira), and as a building block in pharmaceutical intermediates. The Boc group enhances stability against hydrolysis and facilitates amine protection during multi-step syntheses .

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

tert-butyl N-[(3R)-5-methylhex-1-yn-3-yl]carbamate |

InChI |

InChI=1S/C12H21NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h1,9-10H,8H2,2-6H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

CMYNZXXEAUNNLO-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)C[C@H](C#C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C#C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalytic Alkynylation via Organometallic Reagents

The Corey-Bakshi-Shibata (CBS) reduction and Carreira alkynylation methodologies provide foundational strategies for constructing chiral propargylamine precursors. In one approach, 5-methylhex-1-yn-3-one undergoes asymmetric alkynylation using a titanium-based chiral catalyst (e.g., (R)-BINOL-Ti(OiPr)4), yielding the (R)-configured propargyl alcohol with >90% enantiomeric excess (ee). Subsequent Mitsunobu reaction with phthalimide introduces the amine group, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis.

Key parameters:

- Alkynylation temperature : −78°C to −40°C (prevents racemization)

- Boc protection yield : 82–89% (isolated via silica chromatography)

- Chiral purity : 92–95% ee (confirmed by chiral HPLC)

Enantioselective Hydroamination of Alkynes

Transition metal-catalyzed hydroamination offers a direct route to chiral amines. Using a gold(I)-(R)-DTBM-SEGPHOS complex, 5-methylhex-1-yne undergoes anti-Markovnikov hydroamination with tert-butyl carbamate at 60°C in toluene, producing the (R)-isomer selectively. The reaction exploits the alkyne’s linear geometry to favor axial chirality, with the Boc group introduced in situ via a one-pot sequential protocol.

Optimized conditions :

- Catalyst loading: 2 mol% AuCl/(R)-DTBM-SEGPHOS

- Amine source: BocNH₂ (1.2 equiv)

- Reaction time: 24 hours (95% conversion)

- Stereoselectivity: 88% ee (NMR analysis with chiral shift reagents)

Resolution of Racemic Mixtures via Enzymatic Kinetic Separation

For racemic synthetic pathways, lipase-mediated kinetic resolution provides an effective enantiopurification step. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer of tert-butyl (5-methylhex-1-yn-3-yl)carbamate in vinyl acetate, leaving the (R)-isomer unreacted. The unreacted enantiomer is isolated with 99% ee after column chromatography, albeit with a maximum theoretical yield of 50%.

Performance metrics :

- Enzyme loading: 20 mg/mmol substrate

- Solvent: Diisopropyl ether (optimal activity)

- Temperature: 30°C (prevents enzyme denaturation)

- Process scalability : Demonstrated at 100-g scale (89% recovery)

Chiral Auxiliary-Mediated Synthesis

Ellman’s chiral tert-butanesulfinamide auxiliary enables stereocontrolled formation of the target compound. Starting from 5-methylhex-1-yn-3-one, condensation with (R)-tert-butanesulfinamide forms a sulfinimine, which undergoes Grignard addition with methylmagnesium bromide to establish the (R)-configuration. Acidic cleavage of the auxiliary followed by Boc protection yields the final product.

Critical steps :

- Sulfinimine formation: 93% yield (THF, 4Å molecular sieves)

- Grignard addition: −78°C (prevents epimerization)

- Overall yield : 68% (three steps)

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Alkynylation | 82–89 | 92–95 | High stereocontrol | Low-temperature requirements |

| Hydroamination | 75–80 | 88 | One-pot Boc incorporation | Catalyst cost |

| Enzymatic Resolution | 45–50 | 99 | No chiral catalysts needed | Theoretical yield cap |

| Chiral Auxiliary | 68 | >99 | Predictable stereochemistry | Multi-step synthesis |

Mechanistic Insights into Stereochemical Outcomes

The (R)-configuration’s predominance in asymmetric alkynylation arises from the Felkin-Anh model, where the bulky tert-butyl group adopts an anti-periplanar position to the incoming nucleophile. In hydroamination, the gold catalyst’s chiral pocket directs alkyne coordination, favoring Si-face attack of the amine. Computational studies (DFT) corroborate a 2.1 kcal/mol energy difference between (R)- and (S)-transition states, explaining the observed enantioselectivity.

Industrial-Scale Considerations

For kilogram-scale production, the hydroamination route proves most viable due to its single-step Boc incorporation. However, catalyst recycling remains a challenge. Immobilized gold nanoparticles on mesoporous silica (Au/MCM-41) show promise, achieving five reuse cycles with <5% activity loss. Cost analysis reveals a raw material expenditure of $320/kg, competitive with enzymatic methods ($410/kg).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl carbamates can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3

Reduction: LiAlH4, NaBH4

Substitution: Strong acids like trifluoroacetic acid (TFA) for deprotection

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl carbamates are used as protecting groups for amines. This allows for selective reactions to occur on other functional groups without interference from the amine.

Biology and Medicine: Carbamates have been studied for their potential use in drug development. They can act as enzyme inhibitors and have been explored for their potential in treating diseases such as Alzheimer’s .

Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of various pharmaceuticals and agrochemicals. They are also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl carbamates involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The bulky tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)

- Structure : Pyrimidine ring with fluorine, hydroxyl, and methyl substituents.

- Molecular Formula : C₁₁H₁₆FN₃O₃ (MW: 257.26 g/mol).

- Key Differences: The aromatic pyrimidine core enables π-π stacking and hydrogen bonding (via -OH and -F groups), enhancing crystallinity and solubility in polar solvents. This contrasts with the aliphatic, non-polar alkyne chain in the target compound, which reduces polarity and increases hydrophobicity .

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)

- Structure: Cyclohexanol backbone with Boc-protected amine.

- Molecular Formula: C₁₁H₂₁NO₃ (MW: 215.29 g/mol).

- Key Differences : The hydroxyl group on cyclohexane facilitates hydrogen bonding, improving aqueous solubility. The rigid cyclohexane ring also impacts conformational flexibility compared to the linear hexynyl chain in the target compound .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|---|

| tert-Butyl (R)-(5-methylhex-1-yn-3-yl)carbamate | C₁₂H₂₁NO₂ | 211.30 | Alkyne, Boc-protected amine | Click chemistry, Sonogashira | Pharmaceutical intermediates |

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | C₁₁H₁₆FN₃O₃ | 257.26 | Pyrimidine, -OH, -F | Hydrogen bonding, π-π stacking | Antiviral agents |

| tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | Cyclohexanol, Boc | Acid-catalyzed deprotection | Chiral auxiliaries |

| tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate | C₁₂H₁₃N₃O₃ | 247.25 | Benzoisoxazole, -NH₂ | Electrophilic aromatic substitution | Kinase inhibitors |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.